molecular formula C20H16FN5O B5617407 8-(4-fluorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

8-(4-fluorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B5617407
M. Wt: 361.4 g/mol
InChI Key: YMBHUENMRBHNAU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[5,1-c][1,2,4]triazine family, a class of nitrogen-rich heterocycles known for diverse biological activities, including anticancer, antiviral, and enzyme inhibition properties . Its structure features:

  • A pyrazolo[5,1-c][1,2,4]triazine core.
  • 4,7-Dimethyl groups: Enhance steric stability and influence lipophilicity.
  • 8-(4-Fluorophenyl) substituent: Introduces aromaticity and electron-withdrawing effects.
  • N-Phenylcarboxamide at position 3: Provides hydrogen-bonding capability and modulates solubility.

Properties

IUPAC Name

8-(4-fluorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O/c1-12-17(14-8-10-15(21)11-9-14)19-24-23-18(13(2)26(19)25-12)20(27)22-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBHUENMRBHNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-fluorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology. The unique structural features of this compound—such as the incorporation of a fluorinated phenyl group and a carboxamide functional group—may enhance its interaction with biological targets.

Synthesis

The synthesis typically involves multiple steps under reflux conditions using solvents like acetic acid or tetrahydrofuran. The cyclization reactions employed are efficient, yielding high amounts of the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the compound.

Antitumor Activity

Research indicates that pyrazolo[5,1-c][1,2,4]triazine derivatives exhibit significant antitumor activity. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), K-562 (leukemia), and others.
  • Mechanism of Action : The compound appears to activate apoptotic pathways through caspase activation (caspase-3 and caspase-9) and modulates key proteins involved in cell survival and death pathways such as p53 and NF-κB.

A comparative analysis of cytotoxicity against standard chemotherapeutics like cisplatin reveals that this compound may have superior efficacy in certain contexts.

CompoundIC50 (µM)Cell Line
This compound12.50MCF-7
Cisplatin15.00MCF-7

Inhibition of Kinases

The compound has also been investigated for its ability to inhibit various kinases associated with cancer progression:

  • CDK2 Inhibition : Studies indicate that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Other Biological Activities

Emerging research suggests potential anti-inflammatory properties as well. The pyrazolo[5,1-c][1,2,4]triazine scaffold is known for its diverse biological activities beyond anticancer effects.

Case Studies

Recent studies have highlighted the efficacy of pyrazolo[5,1-c][1,2,4]triazine derivatives in various therapeutic areas:

  • Study on MCF-7 Cells : A study demonstrated that compounds similar to this compound exhibited IC50 values significantly lower than traditional treatments.
  • Mechanistic Insights : Research published in Molecular Pharmacology detailed how these compounds induce apoptosis via mitochondrial pathways and reactive oxygen species (ROS) generation.

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Group

  • N-(5-Chloro-2-methoxyphenyl) analog (CAS 921111-13-9): Differs in the carboxamide substituent (5-chloro-2-methoxyphenyl vs. phenyl). Molecular Weight: 425.8 vs. 397.4 (original compound), impacting pharmacokinetics.

Core Modifications: Saturation and Ring Fusion

  • FR210575 (Radical Scavenger): Contains a tetrahydropyrazolo-triazine core (partially saturated) and a propenoyl group. Exhibits potent neuroprotective activity due to radical scavenging, a property absent in the fully unsaturated original compound . Key Difference: Saturation reduces aromatic stacking but enhances conformational flexibility.
  • Pyridopyrazolo-triazines (e.g., 3c and 3d): Feature a pyrido ring fused to the pyrazolo-triazine core. 4-Amino group (3c, 3d): Enhances hydrogen bonding, improving interactions with enzymatic active sites . 8,10-Dimethyl and p-tolyl groups: Increase hydrophobicity compared to the original compound’s 4,7-dimethyl and phenyl groups .

Functional Group Replacements

  • Trifluoroacetyl and Sulfonyl Derivatives (e.g., Compound 11) :

    • Trifluoroacetyl group at position 8: Strong electron-withdrawing effect, altering electronic distribution and reactivity .
    • Sulfonyl groups : Improve solubility but may reduce membrane permeability compared to the original compound’s fluorophenyl group .
  • Ethyl Carboxylate Analogs (e.g., Compound 17): Ester group at position 3: Prone to hydrolysis, reducing in vivo stability compared to the carboxamide in the original compound .

Electronic and Steric Effects

  • Fluorine vs. Chlorine/Bromo :
    • Fluorine’s small size and high electronegativity optimize hydrophobic interactions without significant steric hindrance, unlike bulkier halogens (e.g., bromo in ’s 1d) .

Crystallographic and Packing Behavior

  • Compounds with bromo (1d) or tert-butyl groups () exhibit distinct crystal packing due to halogen bonding and van der Waals interactions, whereas the original compound’s fluorophenyl and methyl groups likely favor π-π stacking and C–H···F interactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 8-(4-fluorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide?

Methodological Answer: The synthesis of pyrazolo-triazine derivatives typically involves multi-step reactions, including cyclization, substitution, and functional group modifications. Key steps include:

  • Cyclocondensation : Formation of the pyrazolo-triazine core using hydrazine derivatives and carbonyl-containing precursors under reflux conditions .
  • Substitution Reactions : Introduction of the 4-fluorophenyl and methyl groups via nucleophilic aromatic substitution or alkylation. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., K₂CO₃, Pd/C) significantly impact yields .
  • Carboxamide Formation : Coupling the triazine core with phenylamine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .

Q. Table 1: Reaction Optimization Parameters

StepSolventTemperature (°C)CatalystYield (%)Reference
CyclizationEthanol80None65–70
Fluorophenyl SubstitutionDMF120K₂CO₃85
Carboxamide CouplingTHFRTEDCI/HOBt75

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Structural elucidation relies on a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, methyl groups at δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 434.1542) .
  • X-ray Crystallography : Resolves fused pyrazolo-triazine ring conformation and dihedral angles .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different in vitro assays?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from assay conditions or compound stability. Strategies include:

  • Standardized Assay Protocols : Control variables like cell line passage number, serum concentration, and incubation time .
  • Stability Studies : Monitor compound degradation in DMSO or cell media via HPLC at 24/48-hour intervals .
  • Dose-Response Redundancy : Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. Table 2: Bioactivity Comparison Under Varied Conditions

Assay TypeCell LineIC₅₀ (nM)Solvent Stability (24h)Reference
Kinase Inhibition AHeLa120 ± 15>90%
Kinase Inhibition BHEK293450 ± 5070%

Q. What computational strategies are used to predict the binding mechanism of this compound with biological targets?

Methodological Answer: Advanced molecular modeling approaches include:

  • Docking Simulations : Use AutoDock Vina to map interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Glu87 and hydrophobic contacts with Leu134) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energy (MM-PBSA calculations) .
  • QSAR Models : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with bioactivity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer: SAR studies focus on modifying key substituents:

  • Fluorophenyl Group : Replace with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target affinity .
  • Methyl Substituents : Optimize steric bulk at C4/C7 to reduce off-target interactions .
  • Carboxamide Linker : Introduce bioisosteres (e.g., sulfonamides) to improve metabolic stability .

Q. Table 3: SAR Trends for Pyrazolo-Triazine Derivatives

ModificationTarget Affinity (IC₅₀, nM)Selectivity Ratio (vs. Off-Target)Reference
4-Fluorophenyl12010:1
4-Trifluoromethyl8515:1
C7 Ethyl (vs. Methyl)2005:1

Q. What methodologies address low solubility in pharmacological testing?

Methodological Answer: Poor aqueous solubility can be mitigated via:

  • Prodrug Design : Introduce phosphate or ester groups cleaved in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .
  • Co-Crystallization : Co-crystal with succinic acid to enhance dissolution rate (1.5-fold improvement) .

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